1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide

Abl kinase inhibition Tyrosine kinase Halogen SAR

1-(1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide (CAS 890949-60-7, molecular formula C₁₇H₁₇ClN₆O, MW 356.81) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged adenine-mimetic scaffold widely exploited in kinase inhibitor drug discovery. The compound features a 3-chlorophenyl substituent at the N1 position of the pyrazolo[3,4-d]pyrimidine core and a piperidine-4-carboxamide moiety at the C4 position.

Molecular Formula C17H17ClN6O
Molecular Weight 356.81
CAS No. 890949-60-7
Cat. No. B2866304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide
CAS890949-60-7
Molecular FormulaC17H17ClN6O
Molecular Weight356.81
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
InChIInChI=1S/C17H17ClN6O/c18-12-2-1-3-13(8-12)24-17-14(9-22-24)16(20-10-21-17)23-6-4-11(5-7-23)15(19)25/h1-3,8-11H,4-7H2,(H2,19,25)
InChIKeyKCSYIVROCZBMSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide (CAS 890949-60-7): Compound Identity and Scaffold Context for Procurement Decisions


1-(1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide (CAS 890949-60-7, molecular formula C₁₇H₁₇ClN₆O, MW 356.81) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged adenine-mimetic scaffold widely exploited in kinase inhibitor drug discovery [1]. The compound features a 3-chlorophenyl substituent at the N1 position of the pyrazolo[3,4-d]pyrimidine core and a piperidine-4-carboxamide moiety at the C4 position [2]. This specific substitution pattern distinguishes it from closely related analogs bearing methyl, dichloro, or positional chloro isomers, potentially conferring differential kinase affinity, antiproliferative potency, and enzyme inhibition profiles relevant to target identification and lead optimization campaigns.

Why 1-(1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide Cannot Be Simply Replaced by Other Pyrazolo[3,4-d]pyrimidine Analogs


Within the pyrazolo[3,4-d]pyrimidine-4-piperidine-carboxamide chemotype, the identity and position of the N1-aryl substituent fundamentally alter kinase binding affinity, antiproliferative potency, and enzyme inhibition selectivity. Halogen substituents significantly enhance Abl kinase inhibition—by up to one order of magnitude—compared to non-halogenated analogs, as demonstrated by structure-based optimization studies [1]. The 3-chloro substitution represents a distinct electronic and steric profile relative to 3-methyl, 3,4-dichloro, or 4-chloro isomers, each of which produces different biological outcomes in cellular assays . Consequently, substituting this compound with a positional or electronic analog can lead to quantitatively different IC₅₀ values, altered selectivity windows, and divergent structure-activity relationships (SAR), making direct interchange scientifically invalid without confirmatory experimental validation.

Quantitative Differential Evidence: 1-(1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide vs. Closest Analogs


Halogen Substituent Effect on Abl Kinase Inhibition: 3-Chloro vs. Non-Halogenated Pyrazolo[3,4-d]pyrimidine Analogs

Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors demonstrated that insertion of halogen substituents with various substitution patterns led to an increase of up to 1 order of magnitude (approximately 10-fold) in Abl binding affinity compared to non-halogenated parent compounds [1]. The 3-chlorophenyl substitution on the target compound is predicted by molecular docking and Grid mapping to contribute to this halogen-dependent affinity enhancement through favorable hydrophobic and electrostatic interactions within the Abl ATP-binding pocket.

Abl kinase inhibition Tyrosine kinase Halogen SAR

Antiproliferative Activity in HeLa Cervical Carcinoma: 3-Chloro vs. 3,4-Dichloro Analog—Cross-Study Comparison

The 3,4-dichlorophenyl analog (CAS 890937-03-8) demonstrated an IC₅₀ of 6.0 µM against HeLa cervical carcinoma cells . The target 3-chloro compound, bearing a single chlorine atom at the meta position, is structurally positioned as the mono-halogenated intermediate between the non-halogenated (unsubstituted phenyl) and the dichlorinated analog. Based on the established SAR that halogen count and position modulate antiproliferative potency, the 3-chloro compound is expected to exhibit a distinct potency and selectivity window compared to the 3,4-dichloro variant.

Antiproliferative activity HeLa Cervical cancer

Antiproliferative Spectrum: 3-Chloro Target Compound Positioned Against 3,4-Dichloro Analog Across Multiple Cancer Lines

The 3,4-dichlorophenyl analog has been profiled across three cancer cell lines with the following IC₅₀ values: MCF-7 (breast) = 5.0 µM, A549 (lung) = 7.5 µM, and HeLa (cervical) = 6.0 µM . In contrast, the 2,4-dimethylphenyl analog has demonstrated activity against renal cancer cell lines (specific IC₅₀ data not publicly available for direct comparison) . The 3-chloro target compound represents a structurally distinct point in this congeneric series, with the electron-withdrawing chloro substituent at the meta position anticipated to produce a unique antiproliferative fingerprint relative to both the electron-donating methyl analogs and the bulkier 3,4-dichloro variant.

Cancer panel MCF-7 A549 Broad-spectrum antiproliferative

Enzyme Inhibition Profile: Acetylcholinesterase (AChE) and Urease—Target Compound Indications vs. Class Baseline

The target compound has been tested for its ability to inhibit acetylcholinesterase (AChE) and urease, two therapeutically relevant enzymes implicated in neurological disorders and urea metabolism, respectively . Within related pyrazolo[3,4-d]pyrimidine derivatives, significant inhibitory effects have been observed, suggesting potential therapeutic applications . While quantitative IC₅₀ data specific to the target compound have not been publicly disclosed, the compound's demonstrated activity in these enzyme assays provides differentiation from analogs primarily characterized for kinase inhibition alone.

AChE inhibition Urease inhibition Enzyme profiling

Positional Chlorine Isomer Differentiation: 3-Chloro vs. 4-Chloro Substitution—Predicted Pharmacological Impact

The target compound bears a chlorine atom at the meta (3-) position of the N1-phenyl ring, contrasting with the 4-chlorophenyl analog (CAS 393845-45-9) and the 2-methylphenyl analog (CAS 946304-16-1) . Published SAR studies on pyrazolo[3,4-d]pyrimidine kinase inhibitors indicate that the position of halogen substitution on the N1-aryl ring modulates the orientation of the substituent relative to the kinase hinge region and the ribose-binding pocket, thereby altering kinase selectivity profiles [1]. Meta-substitution may favor interactions with a different subset of kinase hydrophobic pockets compared to para-substitution, providing a structural rationale for selecting the 3-chloro isomer over its 4-chloro counterpart in target-focused screening cascades.

Positional isomer 3-chloro vs 4-chloro Kinase selectivity

Recommended Research and Industrial Application Scenarios for 1-(1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide (CAS 890949-60-7)


Kinase Inhibitor Lead Identification: Bcr-Abl and Src-Family Kinase Screening

The pyrazolo[3,4-d]pyrimidine scaffold, with the 3-chlorophenyl substituent, is structurally validated for Abl kinase inhibition through the structure-based optimization studies of Manetti et al. [1]. The halogen-dependent affinity enhancement of up to 10-fold over non-halogenated analogs positions this compound as a suitable starting point for medicinal chemistry campaigns targeting Bcr-Abl-driven leukemias or Src-family kinase-dependent solid tumors. Procurement is recommended for laboratories conducting ATP-competitive kinase inhibitor screening cascades where halogen-substituted adenine mimetics are desired.

Antiproliferative Phenotypic Profiling Across Solid Tumor Panels

Based on the demonstrated antiproliferative activity of the closely related 3,4-dichlorophenyl analog (MCF-7 IC₅₀ = 5.0 µM, A549 IC₅₀ = 7.5 µM, HeLa IC₅₀ = 6.0 µM) , the 3-chloro target compound is an appropriate probe for expanding SAR around halogen count and position. It is particularly suitable for comparative dose-response profiling against breast, lung, and cervical carcinoma panels, where differential sensitivity between mono- and di-halogenated congeners may reveal therapeutic windows for selective antiproliferative agents.

Enzyme Inhibition Profiling for Neurological and Metabolic Target Discovery

The compound's reported activity against acetylcholinesterase (AChE) and urease supports its use in phenotypic screening for neurological disorders (Alzheimer's disease, myasthenia gravis) and urea cycle-related metabolic conditions. Unlike analogs characterized exclusively for kinase inhibition, this dual-enzyme profile enables the compound to serve as a multi-target probe in drug repurposing screens or polypharmacology studies where concurrent modulation of kinase and non-kinase targets is hypothesized to confer therapeutic advantage.

Positional Isomer Selectivity Studies in Kinase Panel Profiling

The 3-chloro (meta) substitution on the N1-phenyl ring differentiates this compound from the 4-chloro (para) analog (CAS 393845-45-9) and the 2-methyl (ortho) analog (CAS 946304-16-1) . Procurement of all three positional isomers enables systematic kinase selectivity profiling to identify isoform-specific binding modes. Such comparative studies are essential for medicinal chemistry teams seeking to optimize kinase selectivity while minimizing off-target toxicity, as the position of halogen substitution can redirect compound orientation within the ATP-binding pocket [2].

Quote Request

Request a Quote for 1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.